Sulopenem
Overview
Description
Sulopenem is a synthetic antibiotic belonging to the penem class of beta-lactam antibiotics. It is designed to combat a wide range of bacterial infections, particularly those caused by multidrug-resistant bacteria. This compound is unique in that it can be administered both intravenously and orally, making it versatile for various clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulopenem involves multiple steps, starting from the preparation of the core beta-lactam ring. The process typically includes the following steps:
Formation of the Beta-Lactam Ring: This is achieved through a cyclization reaction involving a suitable precursor.
Functional Group Modifications: Various functional groups are introduced to enhance the antibiotic activity and stability of the compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key steps include:
Large-Scale Synthesis: Utilizing industrial reactors to carry out the chemical reactions.
Purification and Quality Control: Employing large-scale chromatography and crystallization techniques to purify the product.
Formulation: The purified this compound is formulated into intravenous and oral dosage forms.
Chemical Reactions Analysis
Types of Reactions: Sulopenem undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the functional groups on the this compound molecule, potentially altering its activity.
Substitution: Various substituents can be introduced to the this compound molecule to enhance its antibacterial properties.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride.
Substitution: Requires specific reagents depending on the substituent being introduced.
Major Products Formed:
Hydrolysis Products: Inactive forms of this compound.
Oxidation and Reduction Products: Modified this compound molecules with altered activity.
Substitution Products: this compound derivatives with enhanced antibacterial properties.
Scientific Research Applications
Sulopenem has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by multidrug-resistant organisms.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics
Mechanism of Action
Sulopenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial cell death. This compound is effective against both Gram-positive and Gram-negative bacteria, including those resistant to other beta-lactam antibiotics .
Comparison with Similar Compounds
- Meropenem
- Ertapenem
- Imipenem
- Tebipenem
Sulopenem stands out due to its oral bioavailability and broad-spectrum activity, making it a valuable addition to the arsenal of antibiotics available for treating resistant bacterial infections.
Properties
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869656 | |
Record name | Sulopenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120788-07-0 | |
Record name | Sulopenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15284 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulopenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULOPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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